molecular formula C18H17N5O2S B5983462 9-METHYL-8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

9-METHYL-8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B5983462
M. Wt: 367.4 g/mol
InChI Key: UDFCQTBFAYDADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-METHYL-8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-METHYL-8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves multiple steps, starting with the preparation of the oxazole derivative. The oxazole derivative is synthesized by reacting 5-methyl-2-(4-methylphenyl)-1,3-oxazole with a suitable methylating agent under controlled conditions. This intermediate is then reacted with a purine derivative in the presence of a sulfur-containing reagent to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as microwave activation to reduce reaction time and improve selectivity. The final product is purified using chromatographic methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

9-METHYL-8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under microwave activation.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

9-METHYL-8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-METHYL-8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of microbial growth and reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE
  • 9-METHYL-8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-1H-PURIN-6-ONE

Uniqueness

The uniqueness of 9-METHYL-8-({[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its specific substitution pattern and the presence of both oxazole and purine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

9-methyl-8-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-10-4-6-12(7-5-10)17-21-13(11(2)25-17)8-26-18-22-14-15(23(18)3)19-9-20-16(14)24/h4-7,9H,8H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFCQTBFAYDADD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(N3C)N=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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